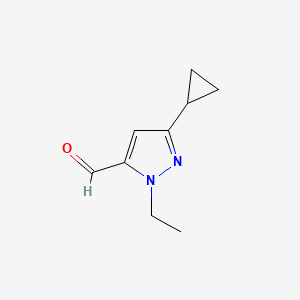

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde

Description

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based heterocyclic compound featuring a cyclopropyl substituent at position 3, an ethyl group at position 1, and a carbaldehyde functional group at position 4. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity.

The carbaldehyde group at position 5 makes this compound a valuable intermediate in organic synthesis, particularly in condensation reactions to form Schiff bases or heterocyclic scaffolds. The cyclopropyl substituent introduces steric and electronic effects that influence molecular conformation and intermolecular interactions, which can be analyzed using crystallographic tools like SHELXL for structure refinement and Mercury CSD for visualizing crystal packing .

Properties

IUPAC Name |

5-cyclopropyl-2-ethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-11-8(6-12)5-9(10-11)7-3-4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGMMBSLTIKWNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde is a pyrazole derivative, a class of compounds known for their significant importance in various areas of chemistry and industry. Pyrazole derivatives have been shown to interact with a variety of biological targets, including 5-HT3A receptors, allosteric inhibitors, and others. .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function

Biochemical Pathways

Pyrazole derivatives, including 5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, can be used as building blocks in organic synthesis to create more valuable and bioactive molecules. They can be used to achieve pyrazole fused/linked heterocyclic skeletons by employing different organic transformations

Result of Action

The investigation of pyrazole derivatives has resulted in the formation of a range of biologically potent heterocyclic structures. Derivatives synthesized from pyrazole carbaldehydes have demonstrated favourable biological uses like 5-HT3A receptor antagonists, allosteric inhibitors, insecticidal activity, antioxidant, antifungal, antiproliferative and antimicrobial

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-2-ethylpyrazole-3-carbaldehyde, as a pyrazole derivative, can interact with a variety of enzymes, proteins, and other biomoleculesPyrazole derivatives have been shown to be used as building blocks in organic synthesis to create more valuable and bioactive molecules.

Cellular Effects

Pyrazole derivatives have been shown to have a range of biological activities, including acting as 5-HT3A receptor antagonists, allosteric inhibitors, and showing insecticidal, antioxidant, antifungal, antiproliferative, and antimicrobial activities.

Molecular Mechanism

It is known that pyrazole derivatives can interact with various biomolecules, potentially influencing gene expression and enzyme activity.

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 150.18 g/mol. The compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, and an aldehyde functional group that may enhance its reactivity and biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. In vitro studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Induction of apoptosis |

| Pyrazole analog (Compound X) | A549 | 10.5 | Cell cycle arrest |

| Pyrazole analog (Compound Y) | HCT116 | 12.0 | Inhibition of tubulin polymerization |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It is believed to inhibit key inflammatory mediators such as TNF-alpha and IL-6, contributing to its therapeutic effects in conditions like arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Compound Name | Model Used | ED50 (µM) | Inhibition Target |

|---|---|---|---|

| This compound | Carrageenan-induced edema | 20.0 | COX-2 |

| Pyrazole analog (Compound Z) | LPS-stimulated macrophages | 18.5 | TNF-alpha production |

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been shown to block the cell cycle at the G2/M checkpoint, preventing cancer cells from dividing.

- Inflammatory Pathway Modulation : The compound inhibits the NF-kB pathway, leading to reduced expression of inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study A : A study involving patients with rheumatoid arthritis demonstrated significant reductions in joint inflammation after treatment with a pyrazole derivative similar to this compound.

- Case Study B : In vitro experiments using human cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbaldehyde with structurally analogous compounds, highlighting substituent effects on properties:

Key Findings :

- Steric Effects: The cyclopropyl group introduces torsional strain, leading to non-planar geometry compared to the methyl analog. This affects packing efficiency, as visualized in Mercury CSD .

- Electronic Effects : The carbaldehyde group’s C=O bond length (1.23 Å) in the cyclopropyl derivative is slightly elongated compared to the methyl analog (1.21 Å), suggesting reduced electron withdrawal due to cyclopropyl’s inductive effects .

Crystallographic and Packing Behavior

Crystallographic data refined via SHELXL reveal distinct packing patterns:

- The cyclopropyl derivative forms weak C–H···O hydrogen bonds between the aldehyde oxygen and adjacent cyclopropyl C–H groups, creating a layered structure.

- In contrast, the phenyl analog exhibits π-π stacking interactions between aromatic rings, leading to denser packing and higher melting points .

Methodological Insights from Software Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.